Methyl 4-methylazetidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 4-methylazetidine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
The synthesis of Methyl 4-methylazetidine-2-carboxylate;hydrochloride typically involves the reaction of 4-methylazetidine-2-carboxylic acid with methanol in the presence of hydrochloric acid . This reaction proceeds under mild conditions and results in the formation of the hydrochloride salt of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Methyl 4-methylazetidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-methylazetidine-2-carboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-methylazetidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function . This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
Comparison with Similar Compounds
Methyl 4-methylazetidine-2-carboxylate;hydrochloride can be compared with other azetidine derivatives, such as:
Methyl azetidine-2-carboxylate: Lacks the methyl group at the 4-position, resulting in different chemical and biological properties.
Ethyl 4-methylazetidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in reactivity and applications.
4-Methylazetidine-2-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity characteristics.
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 4-methylazetidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-3-5(7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRJRDZFMYYQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260933-28-4 |
Source
|
Record name | methyl 4-methylazetidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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